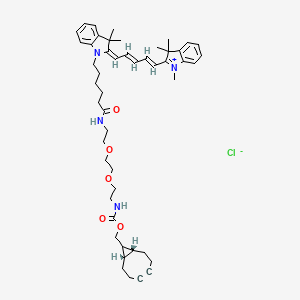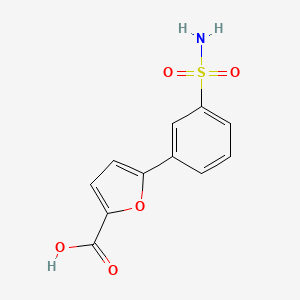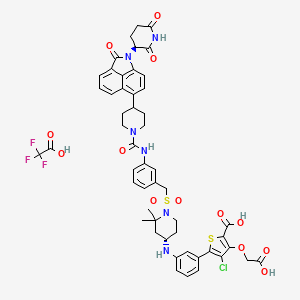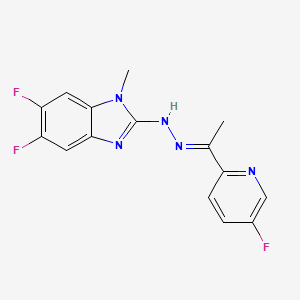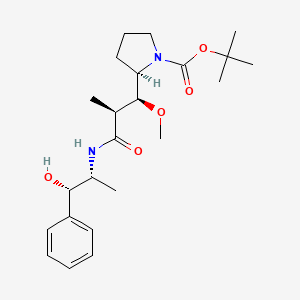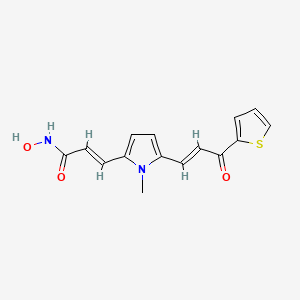
Hdac-IN-62
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac-IN-62 is a compound known for its inhibitory effects on histone deacetylases, specifically targeting histone deacetylase 6, histone deacetylase 8, and histone deacetylase 11. Histone deacetylases are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene transcription. This compound has shown potential in various therapeutic applications, particularly in the fields of inflammation and depression due to its ability to modulate microglial activation and nitric oxide production .
Preparation Methods
The synthesis of Hdac-IN-62 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of condensation reactions involving aromatic aldehydes and amines.
Functional Group Introduction: Functional groups such as hydroxamic acid are introduced to enhance the binding affinity of the compound to histone deacetylases.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Hdac-IN-62 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce various functional groups onto the aromatic rings.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, Hdac-IN-62 is used as a tool compound to study the inhibition of histone deacetylases and their role in gene regulation.
Biology: In biological research, this compound is used to investigate the effects of histone deacetylase inhibition on cellular processes such as cell cycle progression, differentiation, and apoptosis.
Mechanism of Action
Hdac-IN-62 exerts its effects by inhibiting the activity of histone deacetylases, specifically histone deacetylase 6, histone deacetylase 8, and histone deacetylase 11. The inhibition of these enzymes leads to an increase in the acetylation of histone proteins, resulting in a more relaxed chromatin structure and increased gene transcription. This modulation of gene expression can have various downstream effects, including the suppression of inflammatory responses and the induction of autophagy .
Comparison with Similar Compounds
Hdac-IN-62 is unique in its ability to selectively inhibit multiple histone deacetylase isoforms, including histone deacetylase 6, histone deacetylase 8, and histone deacetylase 11. This broad-spectrum inhibition distinguishes it from other histone deacetylase inhibitors that may target only a single isoform. Similar compounds include:
Vorinostat: A histone deacetylase inhibitor that targets multiple histone deacetylase isoforms but has a different chemical structure.
Panobinostat: Another histone deacetylase inhibitor with a broad spectrum of activity, used primarily in cancer therapy.
This compound’s unique combination of inhibitory activity and therapeutic potential makes it a valuable compound for scientific research and drug development.
Properties
Molecular Formula |
C15H14N2O3S |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(E)-N-hydroxy-3-[1-methyl-5-[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]pyrrol-2-yl]prop-2-enamide |
InChI |
InChI=1S/C15H14N2O3S/c1-17-11(4-5-12(17)7-9-15(19)16-20)6-8-13(18)14-3-2-10-21-14/h2-10,20H,1H3,(H,16,19)/b8-6+,9-7+ |
InChI Key |
VZFHEABIBYXVLE-CDJQDVQCSA-N |
Isomeric SMILES |
CN1C(=CC=C1/C=C/C(=O)NO)/C=C/C(=O)C2=CC=CS2 |
Canonical SMILES |
CN1C(=CC=C1C=CC(=O)NO)C=CC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


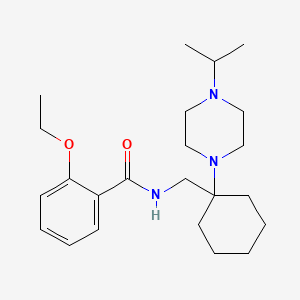


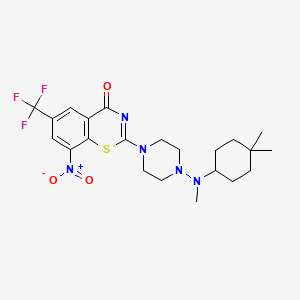
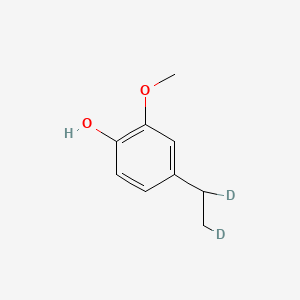
![2-[1-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]ethyl 3-butan-2-yl-1-[1-(2-methoxy-2-oxoethyl)-6-oxopyridin-3-yl]-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate](/img/structure/B12385837.png)
